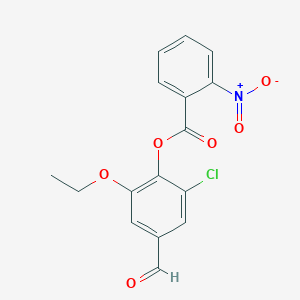![molecular formula C18H14O7 B5807741 [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate, also known as EFCOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFCOC is a heterocyclic organic compound that belongs to the family of coumarins. It is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. The purpose of
Wirkmechanismus
The mechanism of action of [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammatory responses and cell survival. Additionally, this compound has been reported to inhibit the activity of PI3K/Akt, which is implicated in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo models. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been found to scavenge free radicals and inhibit lipid peroxidation, which are implicated in the pathogenesis of oxidative stress-related diseases. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for scientific research. Additionally, this compound exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its pharmacological effects. Furthermore, this compound has poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate research. One of the directions is to investigate its potential therapeutic applications in other disease models such as neurodegenerative diseases, diabetes, and autoimmune diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. This will help to design more effective experiments to evaluate its pharmacological effects. Additionally, future research can focus on developing this compound derivatives with improved solubility and bioavailability to enhance its therapeutic potential.
Synthesemethoden
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate can be synthesized through a multistep process involving the reaction of 5-ethyl-2-furoic acid with ethyl chloroformate to form ethyl 5-(ethoxycarbonyl)-2-furoate. This intermediate compound is then reacted with 3-acetyl-4-hydroxycoumarin in the presence of a base such as potassium carbonate to yield this compound.
Wissenschaftliche Forschungsanwendungen
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate has been investigated for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of several diseases such as cancer, rheumatoid arthritis, and cardiovascular diseases. This compound has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Eigenschaften
IUPAC Name |
(5-ethoxycarbonylfuran-2-yl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-2-22-18(21)15-8-7-12(24-15)10-23-16(19)13-9-11-5-3-4-6-14(11)25-17(13)20/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOIYDLAWPDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)

![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)

![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)